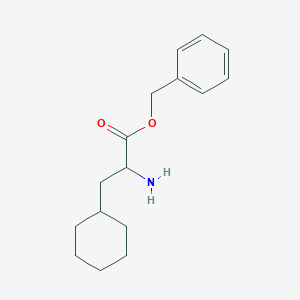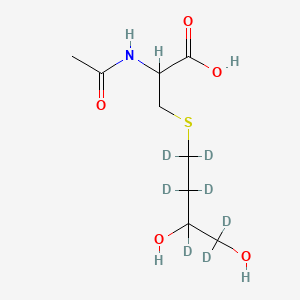
Cyclopropyl(2-fluoro-5-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(2-fluoro-5-methoxyphenyl)methanone is an organic compound with the molecular formula C11H11FO2 It is characterized by a cyclopropyl group attached to a methanone moiety, which is further substituted with a 2-fluoro-5-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2-fluoro-5-methoxyphenyl)methanone typically involves the reaction of cyclopropylcarbonyl chloride with 2-fluoro-5-methoxybenzene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropyl(2-fluoro-5-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopropyl(2-fluoro-5-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopropyl(2-fluoro-5-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropyl(5-fluoro-2-methoxyphenyl)methanone
- Cyclopropyl(2-fluoro-4-methoxyphenyl)methanone
- Cyclopropyl(4-methoxyphenyl)methanone
Uniqueness
Cyclopropyl(2-fluoro-5-methoxyphenyl)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a fluoro and methoxy group on the phenyl ring can enhance its stability and modify its interaction with biological targets compared to similar compounds.
Propiedades
Fórmula molecular |
C11H11FO2 |
|---|---|
Peso molecular |
194.20 g/mol |
Nombre IUPAC |
cyclopropyl-(2-fluoro-5-methoxyphenyl)methanone |
InChI |
InChI=1S/C11H11FO2/c1-14-8-4-5-10(12)9(6-8)11(13)7-2-3-7/h4-7H,2-3H2,1H3 |
Clave InChI |
KEDPJVSGBJCMME-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)F)C(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide](/img/structure/B14776021.png)
![3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14776026.png)
![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14776032.png)
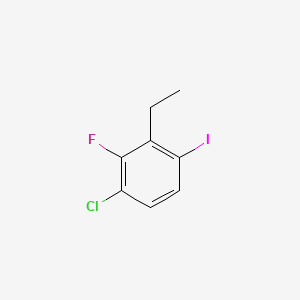
![Ethyl 6-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14776036.png)
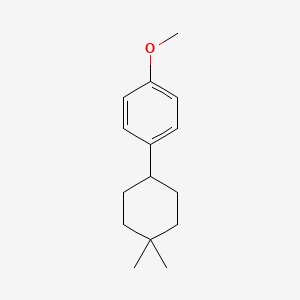
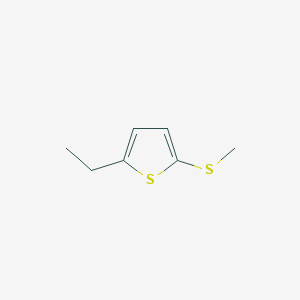

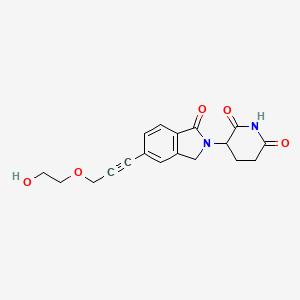
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate](/img/structure/B14776060.png)
